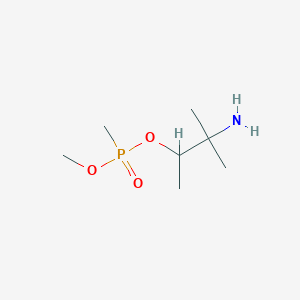
3-Amino-3-methylbutan-2-yl methyl methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-methylbutan-2-yl methyl methylphosphonate is an organic compound with the molecular formula C7H18NO3P. It is characterized by the presence of an amino group, a methyl group, and a methylphosphonate group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-methylbutan-2-yl methyl methylphosphonate can be achieved through several methods. One common approach involves the reaction of 3-amino-3-methylbutan-2-ol with methylphosphonic dichloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-methylbutan-2-yl methyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methylphosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
3-Amino-3-methylbutan-2-yl methyl methylphosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism by which 3-Amino-3-methylbutan-2-yl methyl methylphosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions, while the methylphosphonate group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-3-methylbutan-2-ol: A related compound with similar structural features but lacking the methylphosphonate group.
Methylphosphonic acid: Contains the phosphonate group but lacks the amino and methyl groups.
3-Methyl-2-butanol: Similar in structure but without the amino and phosphonate groups.
Uniqueness
3-Amino-3-methylbutan-2-yl methyl methylphosphonate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both an amino group and a methylphosphonate group allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
137394-28-6 |
|---|---|
Fórmula molecular |
C7H18NO3P |
Peso molecular |
195.20 g/mol |
Nombre IUPAC |
3-[methoxy(methyl)phosphoryl]oxy-2-methylbutan-2-amine |
InChI |
InChI=1S/C7H18NO3P/c1-6(7(2,3)8)11-12(5,9)10-4/h6H,8H2,1-5H3 |
Clave InChI |
YQGXLSAVKBQRIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)N)OP(=O)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



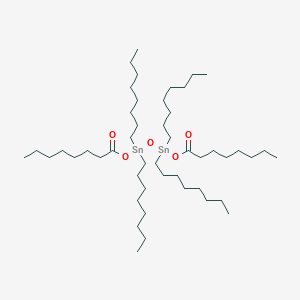
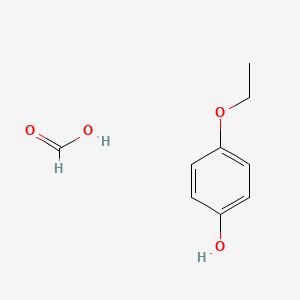

![1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14263456.png)
silane](/img/structure/B14263461.png)

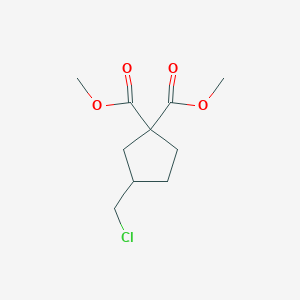
![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)

![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
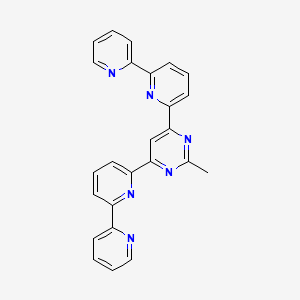
![1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene](/img/structure/B14263510.png)
![N-Cyano-N''-[(4-methylphenyl)methyl]guanidine](/img/structure/B14263521.png)
